molecular formula C10H12F3NO2 B13055730 (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13055730
M. Wt: 235.20 g/mol
InChI Key: YZTCEJIOHNBDFP-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino alcohol moiety. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and a chiral amino alcohol.

    Key Reactions: The key reactions include the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. The reduction step is often carried out using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (1R,2S) isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reactions are efficient and cost-effective.

    Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Automation: Utilizing automated systems for continuous production, monitoring, and quality control to ensure consistency and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the trifluoromethoxy group to a trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation reactions.

    Trifluoromethyl Derivatives: From reduction reactions.

    Substituted Amines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its trifluoromethoxy group enhances its binding affinity and selectivity towards certain biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. The amino alcohol moiety may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-[3-(trifluoromethyl)phenyl]propan-2-OL: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (1R,2S)-1-Amino-1-[3-(methoxy)phenyl]propan-2-OL: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (1R,2S)-1-Amino-1-[3-(fluoro)phenyl]propan-2-OL: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

The uniqueness of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1

InChI Key

YZTCEJIOHNBDFP-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)OC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O

Origin of Product

United States

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